Anipamil

Vue d'ensemble

Description

Anipamil est un bloqueur des canaux calciques, spécifiquement du type phénylalkylamine. Il s’agit d’un analogue du médicament plus courant, le vérapamil, qui est le type de bloqueur des canaux calciques de type phénylalkylamine le plus répandu. L’this compound s’est avéré être un médicament antiarythmique plus efficace que le vérapamil car il ne provoque pas d’hypertension comme on le voit avec le vérapamil .

Applications De Recherche Scientifique

Anipamil has several scientific research applications, including:

Chemistry: Used as a model compound to study calcium channel blockers and their interactions.

Biology: Investigated for its effects on cellular calcium channels and related biological processes.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mécanisme D'action

L’Anipamil exerce ses effets en bloquant les canaux calciques, spécifiquement du type phénylalkylamine. Cette action empêche l’afflux d’ions calcium dans les cellules, ce qui entraîne la relaxation des muscles lisses vasculaires et la réduction de la contractilité myocardique. L’this compound se lie plus fortement au myocarde que le vérapamil, ce qui en fait un agent antiarythmique plus efficace .

Composés similaires :

Vérapamil : Le bloqueur des canaux calciques de type phénylalkylamine le plus courant, utilisé pour traiter l’hypertension et les arythmies.

Unicité de l’this compound : L’this compound est unique en sa capacité à se lier plus fortement au myocarde, ce qui en fait un médicament antiarythmique plus efficace sans provoquer d’hypertension, un effet secondaire courant du vérapamil .

Analyse Biochimique

Biochemical Properties

Anipamil interacts with voltage-dependent calcium channels (VDCCs) in the body . It acts as a blocker for these channels, inhibiting the influx of calcium ions into cells . This interaction with VDCCs is crucial for its function as a calcium channel blocker .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been used to prevent the thickening of aortic muscles in rabbits with hypertension . In cell culture, this compound and its enantiomers produced a considerable decrease in intracellular contents of cholesteryl esters, triglycerides, and free cholesterol, suppressed cell proliferation, and inhibited the synthesis of the extracellular matrix .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the myocardium tighter than verapamil . This binding inhibits the influx of calcium ions into cells, which is a crucial step in the contraction of cardiac and smooth muscle cells . By blocking this influx, this compound can help to reduce hypertension .

Dosage Effects in Animal Models

It has been used in studies involving rabbits with hypertension . In these studies, rabbits received a 40 mg oral dose of this compound daily .

Metabolic Pathways

As a calcium channel blocker, it is likely to be involved in pathways related to calcium ion transport and homeostasis .

Transport and Distribution

As a calcium channel blocker, it is likely to be distributed wherever voltage-dependent calcium channels are present .

Subcellular Localization

Given its role as a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-dependent calcium channels are present .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate d’Anipamil peut être synthétisé en le mélangeant à un phospholipide dans un rapport de 1 : 2 à 2 : 1 en poids. La solution ainsi obtenue est gélifiée par addition d’eau à température élevée, puis le gel est mis à réagir avec de l’eau à température élevée jusqu’à ce que la substance active ait atteint la concentration souhaitée .

Méthodes de production industrielle : Pour la production industrielle, le chlorhydrate d’this compound est souvent formulé sous forme de solution aqueuse. La faible solubilité du chlorhydrate d’this compound dans l’eau (inférieure à 10 mg/litre) nécessite l’utilisation de solubilisants synthétiques ou de phospholipides naturels pour créer une solution d’application appropriée .

Analyse Des Réactions Chimiques

Types de réactions : L’Anipamil subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, bien que les voies de réaction détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant l’this compound sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.

Substitution : L’this compound peut subir des réactions de substitution, en particulier impliquant ses groupes phényles.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs typiques.

Réactifs de substitution : Les agents halogénants et les nucléophiles sont souvent utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés de l’this compound, tandis que les réactions de substitution peuvent produire des dérivés halogénés ou substitués par des nucléophiles.

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les bloqueurs des canaux calciques et leurs interactions.

Biologie : Investigué pour ses effets sur les canaux calciques cellulaires et les processus biologiques associés.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Comparaison Avec Des Composés Similaires

Verapamil: The most common phenylalkylamine calcium channel blocker, used to treat hypertension and arrhythmias.

Gallopamil: Another phenylalkylamine calcium channel blocker with similar properties to verapamil and anipamil.

Uniqueness of this compound: this compound is unique in its ability to bond more tightly to the myocardium, making it a more effective antiarrhythmic medication without causing hypertension, a common side effect of verapamil .

Propriétés

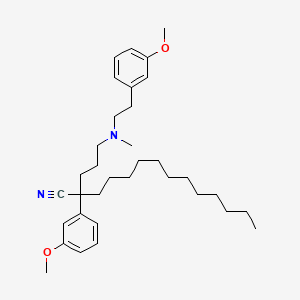

IUPAC Name |

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFDAOXXIZOUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868699 | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83200-10-6, 85247-61-6, 85247-63-8 | |

| Record name | Anipamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83200-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anipamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anipamil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anipamil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANIPAMIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANIPAMIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Anipamil is a calcium channel blocker, specifically a phenylalkylamine derivative. [] It interacts with L-type calcium channels in the heart and smooth muscle cells, inhibiting the influx of calcium ions. [, ]

A: Inhibiting calcium influx leads to several effects, including:* Negative inotropic effect: Reduced force of heart contractions. []* Vasodilation: Relaxation of blood vessels, leading to decreased blood pressure. []* Antiarrhythmic effects: Suppression of abnormal heart rhythms. [, ]* Cytoprotective effects: Protection of cells from damage, particularly in the heart, kidneys, and liver. [, , ]

ANone: The abstracts do not provide spectroscopic data for this compound. Refer to specialized chemical literature or databases for such information.

ANone: The provided research focuses on this compound's biological activity rather than its material properties.

ANone: The provided research does not suggest any catalytic properties for this compound. Its primary mode of action is pharmacological, focusing on modulating calcium channels.

ANone: The abstracts do not mention any computational chemistry or modeling studies conducted on this compound.

A: One study describes the development of mechanically stable solid formulations of this compound using polymers and a coating with varying softener proportions. [] Another mentions a process for preparing a sterile-filterable aqueous solution of this compound hydrochloride using phospholipids. []

ANone: The provided research primarily focuses on the pharmacological aspects of this compound and does not delve into specific SHE regulations.

A: A study describes a high-pressure liquid chromatography method for determining this compound concentrations in human plasma. [] This method allows researchers to study the pharmacokinetics of the drug. Other research shows that this compound, administered orally or intravenously, effectively reaches target tissues and exerts its pharmacological effects. [, , , , ]

A: this compound is characterized as a long-acting calcium channel blocker. [, , ] Studies show that its protective effects on the myocardium persist even 6-12 hours after the last dose, demonstrating its prolonged pharmacological action. []

A: Several in vivo and in vitro models were employed:* Isolated rat hearts: Used to study this compound's effects on contractility, arrhythmias, and protection against ischemia-reperfusion injury. [, , , , , , , ]* Closed-chest rats: Investigated this compound's impact on electrocardiogram changes, creatine kinase release, and reperfusion arrhythmias after coronary occlusion. []* Anesthetized rabbits: Studied this compound's in vivo antiplatelet properties. []* Anesthetized rats: Assessed this compound's effects on cardiovascular status and regional blood flow. []* Anesthetized pigs: Evaluated the ability of this compound to reduce potassium leakage during acute coronary artery occlusion. []* Watanabe Heritable Hyperlipidemic (WHHL) rabbits: Investigated this compound's impact on atherosclerosis progression. []* Cholesterol-fed rabbits: Assessed this compound's antiatherosclerotic effects. []* Cultured atherosclerotic cells: Studied this compound's effects on lipid content, proliferation, and extracellular matrix synthesis. []* Isolated perfused cat livers: Examined this compound's protective effects during hypoxic perfusion. []* Cardiomyopathic hamsters: Investigated this compound's ability to prevent myocardial calcium overload and necroses. []

A: Yes, an open group comparison study evaluated the antihypertensive efficacy of this compound in patients with mild to moderate hypertension. [] The study demonstrated that this compound effectively lowered blood pressure in a dose-dependent manner.

ANone: The provided research does not specifically address resistance mechanisms to this compound.

A: The research primarily focuses on oral and intravenous administration of this compound. [, , , , ] One study describes a formulation strategy for mechanically stable solid dosage forms. []

ANone: The provided abstracts primarily focus on this compound's pharmacological characterization and do not provide detailed information on aspects like biomarkers, environmental impact, immunogenicity, drug-transporter interactions, biodegradability, or alternatives.

ANone: The research on this compound appears to be concentrated in the late 1980s and early 1990s, with most of the provided papers published during that period. This timeframe coincides with a period of active research and development of calcium channel blockers for various cardiovascular indications.

A: The research on this compound showcases collaborations between pharmacology, cardiology, and biochemistry. [, , , , , , ] This highlights the interdisciplinary nature of drug development and research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.